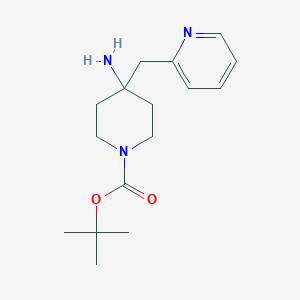

tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H26N3O2 It is a piperidine derivative that features a tert-butyl ester group, an amino group, and a pyridin-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the piperidine ring with a pyridin-2-ylmethyl halide under basic conditions.

Protection of the Amino Group: The amino group is protected using a tert-butyl ester group to prevent unwanted side reactions during subsequent steps.

Final Deprotection: The tert-butyl protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the pyridin-2-ylmethyl group to a piperidinylmethyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Piperidinylmethyl derivatives.

Substitution: Various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the development of novel catalysts and ligands for chemical reactions.

Biology:

- Investigated for its potential as a pharmacophore in drug design and development.

- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

- Evaluated for its activity against various biological targets, including enzymes and receptors.

Industry:

- Utilized in the production of fine chemicals and specialty materials.

- Applied in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group and pyridin-2-ylmethyl substituent allow the compound to form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

- tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate

- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

- tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate

Comparison:

- Structural Differences: The presence of different substituents (e.g., pyridin-2-ylmethyl vs. aminomethyl or phenyl groups) leads to variations in chemical reactivity and biological activity.

- Unique Properties: tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate is unique due to its pyridin-2-ylmethyl group, which imparts distinct electronic and steric properties, influencing its interactions with molecular targets.

- Applications: While similar compounds may share some applications, the specific substituents can make this compound more suitable for certain research and industrial purposes.

Biological Activity

tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate (CAS: 885274-56-6) is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H25N3O2, with a molecular weight of 291.4 g/mol. The compound features a piperidine ring substituted with a pyridinylmethyl group and a tert-butyl ester, which may influence its pharmacological properties.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit various biological activities, including:

- Anticancer Activity : Some derivatives have shown promising cytotoxic effects against cancer cell lines, including breast and leukemia cells. For instance, compounds with similar piperidine structures have demonstrated IC50 values in the micromolar range against multiple cancer types .

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. For example, related piperidine derivatives have been studied for their ability to inhibit enzymes involved in metabolic pathways, which could be relevant for drug development targeting diseases like tuberculosis .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

- Binding to Enzymes or Receptors : The compound may bind to specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in biochemical pathways pertinent to disease processes.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression levels .

Research Findings and Case Studies

Recent studies have highlighted the biological potential of related compounds:

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| Various | Anticancer activity against MCF-7 cells | ~10 µM | |

| Piperidine Derivatives | Enzyme inhibition (MenA) | Varies (micromolar range) |

Case Study: Anticancer Activity

A study investigating the anticancer properties of piperidine derivatives found that certain modifications enhanced cytotoxicity against leukemia cell lines. The derivatives exhibited significant growth inhibition compared to standard chemotherapeutics, suggesting potential for further development as anticancer agents .

Case Study: Enzyme Inhibition

Another research effort focused on the structure-activity relationship (SAR) of piperidine derivatives as inhibitors of specific enzymes. These studies revealed that modifications in the chemical structure could lead to improved potency and selectivity for target enzymes .

Properties

IUPAC Name |

tert-butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-10-7-16(17,8-11-19)12-13-6-4-5-9-18-13/h4-6,9H,7-8,10-12,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGJCNFJTQQRQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.